molecular formula C18H17ClN2O2S B2922302 N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788849-29-5

N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2922302
CAS RN: 1788849-29-5
M. Wt: 360.86
InChI Key: ZWJZIGUSFOEHJR-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a benzo[d]thiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Thiazoles are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a chlorophenyl group, a methoxypropyl group, and a carboxamide group . The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the chlorophenyl group might undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzothiazole and chlorophenyl groups .

Scientific Research Applications

Synthesis and Chemical Characterization

N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide belongs to a class of compounds that have been synthesized for exploring their chemical and physical properties. For instance, compounds with benzothiazole cores are synthesized through reactions involving amino substituted benzothiazoles and various other reagents, leading to the formation of derivatives with potential antimicrobial activities. These syntheses are characterized by their structural establishment through elemental analysis, IR, 1H NMR, and mass spectra studies, indicating the diversity and complexity of chemical modifications possible on the benzothiazole scaffold (Patel, Agravat, & Shaikh, 2011).

Biological Activities

Extensive research has been conducted on benzothiazole derivatives for their antimicrobial, antioxidative, and antiproliferative activities. These studies include the synthesis of novel compounds evaluated against various strains of bacteria and fungi, showing variable and modest antimicrobial activity. Such research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents with specificity towards certain microbial strains (Cindrić et al., 2019).

Applications in Material Science

The unique chemical structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide and its derivatives find applications in material science, such as in the synthesis of organic compounds for dyeing polyester fibers. These compounds exhibit high efficiency based on their antioxidant, antitumor, and antimicrobial activities when applied to polyester fabrics. This suggests their utility in creating sterile or biologically active fabrics for various life applications, demonstrating the compound's versatility beyond pharmaceuticals into material science applications (Khalifa et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-18(23-2,13-4-3-5-14(19)9-13)10-20-17(22)12-6-7-15-16(8-12)24-11-21-15/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJZIGUSFOEHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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